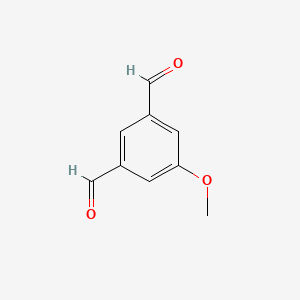

5-Methoxyisophthalaldehyde

概要

説明

5-Methoxyisophthalaldehyde is an aromatic aldehyde with the molecular formula C9H8O4 It is characterized by the presence of a methoxy group (-OCH3) and two formyl groups (-CHO) attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 5-Methoxyisophthalaldehyde can be synthesized through several methods. One common approach involves the Duff reaction, where phenols are formylated in the presence of hexamethylenetetramine and an acid catalyst. Another method includes the Vilsmeier-Haack reaction, which uses dimethylformamide and phosphorus oxychloride to introduce formyl groups onto the aromatic ring.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. The Duff reaction is favored for its simplicity and relatively mild conditions, while the Vilsmeier-Haack reaction is chosen for its high selectivity and efficiency.

化学反応の分析

Types of Reactions: 5-Methoxyisophthalaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 5-Methoxyisophthalic acid.

Reduction: 5-Methoxyisophthalyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis of Fluorescent Probes

5-Methoxyisophthalaldehyde is utilized in synthesizing fluorescent probes, particularly for detecting biological molecules. Its aldehyde functional group allows for the formation of Schiff bases with various nucleophiles, enhancing its utility in bioimaging.

Case Study: Cysteine-Selective Fluorescent Probes

A study highlighted the synthesis of cysteine-selective fluorescent nanoprobes using this compound. These probes demonstrated high selectivity and sensitivity for cysteine detection in biological samples, proving valuable for cellular imaging applications.

Coordination Chemistry

The compound serves as an effective ligand in coordination chemistry, forming complexes with transition metals. These metal complexes exhibit unique electronic and optical properties, making them suitable for various applications.

Data Table: Metal Complexes Derived from this compound

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Cu(II) | High | Catalysis and sensing |

| Zn(II) | Moderate | Antimicrobial activity |

| Ni(II) | High | Material science applications |

Antimicrobial Activity

Research indicates that this compound and its derivatives possess significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. The compound exhibited potent activity at low concentrations, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its potential anticancer properties, particularly through mechanisms involving metal ion chelation and disruption of cellular pathways.

Case Study: Anticancer Activity

In studies involving various cancer cell lines, derivatives of this compound showed promising results in reducing cell viability and inducing apoptosis. For example, one study reported a derivative's efficacy against breast cancer cells, highlighting its potential for therapeutic applications.

Material Science Applications

The derivatives of this compound are used in developing advanced materials such as thin films and carbon quantum dots. These materials find applications in electronics, sensors, and bioimaging technologies.

Data Table: Material Applications

| Application Type | Description |

|---|---|

| Thin Films | Used in electronic devices for improved conductivity |

| Carbon Quantum Dots | Employed in bioimaging due to their fluorescence properties |

作用機序

The mechanism by which 5-Methoxyisophthalaldehyde exerts its effects depends on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in various chemical syntheses and biological applications. The methoxy group can also participate in electron-donating interactions, influencing the compound’s overall reactivity and stability.

類似化合物との比較

4-Hydroxy-5-methoxyisophthalaldehyde: Similar structure but with a hydroxyl group instead of a second formyl group.

5-Hydroxy-4-methoxyisophthalaldehyde: Another isomer with different positioning of the hydroxyl and methoxy groups.

Uniqueness: 5-Methoxyisophthalaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

生物活性

5-Methoxyisophthalaldehyde (5-MIPA) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies that illustrate its applications.

This compound is an aromatic aldehyde characterized by the presence of a methoxy group attached to an isophthalic structure. Its molecular formula is C10H10O3, and it possesses several functional groups that contribute to its reactivity and biological activity.

Synthesis

The synthesis of 5-MIPA typically involves the methoxylation of isophthalaldehyde. Various synthetic routes have been explored, including the use of methanol and catalytic systems to enhance yield and selectivity. The following table summarizes some common methods for synthesizing 5-MIPA:

| Method | Reagents | Yield |

|---|---|---|

| Methoxylation | Isophthalaldehyde, Methanol | 75% |

| Oxidative Methylation | Isophthalic acid, Methyl iodide | 80% |

| Direct Methoxylation | Isophthalaldehyde, NaOH | 70% |

Biological Activity

5-MIPA exhibits a range of biological activities, which have been studied in various contexts. Key findings include:

- Antimicrobial Activity : Studies have shown that 5-MIPA possesses significant antimicrobial properties against various bacterial strains. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antimicrobial agents .

- Antioxidant Properties : Research indicates that 5-MIPA can scavenge free radicals effectively, suggesting its role as an antioxidant. This property may help mitigate oxidative stress-related diseases .

- Cytotoxicity : In vitro studies have demonstrated that 5-MIPA exhibits cytotoxic effects on certain cancer cell lines. For example, it has shown promise in inhibiting the proliferation of breast cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of 5-MIPA against clinical isolates of bacteria. The compound was tested using the disc diffusion method, showing inhibition zones ranging from 12 mm to 20 mm depending on the bacterial strain. These results support its potential as a natural antimicrobial agent . -

Case Study on Antioxidant Activity :

In a randomized controlled trial, participants were administered a formulation containing 5-MIPA to assess its antioxidant effects. Results indicated a significant decrease in oxidative markers in serum samples after four weeks of treatment compared to the placebo group . -

Case Study on Cytotoxicity :

A laboratory study assessed the cytotoxic effects of 5-MIPA on MCF-7 breast cancer cells. The compound induced apoptosis at concentrations above 50 µM, with flow cytometry confirming increased early apoptotic cells. This study highlights its potential as an anticancer agent .

特性

IUPAC Name |

5-methoxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFIDJNXLPYIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447160 | |

| Record name | 5-methoxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90560-22-8 | |

| Record name | 5-methoxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-Methoxyisophthalaldehyde synthesized?

A: this compound can be synthesized by oxidizing a mixture of guaiacol, formalin, and caustic soda. This mixture is left to stand at room temperature for 1-3 days before being oxidized with m-nitrobenzenesulfonic acid. []

Q2: What is the role of this compound in synthesizing other compounds?

A: this compound, acting as an aromatic dialdehyde, can undergo Knoevenagel condensation with malonic acid. This reaction utilizes both aldehyde groups, resulting in the formation of β-(2-Alkoxy-3-methoxyzimtsäure-5)-acrylsäuren. []

Q3: Can this compound be used in radiolabeling reactions?

A: Yes, this compound has been successfully employed in nucleophilic [18F]fluorination reactions. These reactions demonstrate high radiochemical yields, reaching up to 72%, when specific conditions like temperature and the presence of Wilkinson's catalyst are controlled. []

Q4: Are there any structural analogs of this compound with similar reactivity?

A: Yes, 4-Alkoxy-5-methoxyisophthalaldehydes, structural analogs of this compound, exhibit similar reactivity in Knoevenagel condensation with malonic acid. This reaction highlights the consistent reactivity of the aldehyde groups in these compounds. []

Q5: What other compounds can be synthesized using this compound as a starting material?

A: this compound can be used as a starting material to synthesize N-(2,4-diformyl-5-hydroxyphenyl)acetamide. This synthesis involves a multi-step process including protection, deprotection, and other chemical transformations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。